molecular formula C24H15ClN2OS B15077209 (2E)-2-(3-chlorobenzylidene)-5,6-diphenylimidazo[2,1-b][1,3]thiazol-3(2H)-one

(2E)-2-(3-chlorobenzylidene)-5,6-diphenylimidazo[2,1-b][1,3]thiazol-3(2H)-one

Cat. No.: B15077209
M. Wt: 414.9 g/mol
InChI Key: RZIHJMPESXMKQY-HMMYKYKNSA-N
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Description

The compound (2E)-2-(3-chlorobenzylidene)-5,6-diphenylimidazo[2,1-b][1,3]thiazol-3(2H)-one is a fused heterocyclic molecule featuring an imidazo[2,1-b]thiazole core substituted with a 3-chlorobenzylidene group at position 2 and phenyl groups at positions 5 and 5. Its synthesis typically involves the condensation of 4,5-diphenylimidazolin-2-thione with 3-chlorobenzaldehyde and chloroacetic acid under acidic conditions, yielding the (2E)-configured product . The E-isomer is stabilized by conjugation between the benzylidene double bond and the thiazolone ring. Key spectral characteristics include:

  • IR: A strong C=O stretch at ~1700 cm⁻¹ and C=C aromatic stretches at ~1600 cm⁻¹.
  • ¹H NMR: A singlet for the methylidene proton (δ ~7.5–8.0 ppm) and aromatic protons (δ ~6.5–7.6 ppm) .

Properties

Molecular Formula

C24H15ClN2OS

Molecular Weight

414.9 g/mol

IUPAC Name

(2E)-2-[(3-chlorophenyl)methylidene]-5,6-diphenylimidazo[2,1-b][1,3]thiazol-3-one

InChI

InChI=1S/C24H15ClN2OS/c25-19-13-7-8-16(14-19)15-20-23(28)27-22(18-11-5-2-6-12-18)21(26-24(27)29-20)17-9-3-1-4-10-17/h1-15H/b20-15+

InChI Key

RZIHJMPESXMKQY-HMMYKYKNSA-N

Isomeric SMILES

C1=CC=C(C=C1)C2=C(N3C(=O)/C(=C\C4=CC(=CC=C4)Cl)/SC3=N2)C5=CC=CC=C5

Canonical SMILES

C1=CC=C(C=C1)C2=C(N3C(=O)C(=CC4=CC(=CC=C4)Cl)SC3=N2)C5=CC=CC=C5

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-2-(3-chlorobenzylidene)-5,6-diphenylimidazo[2,1-b][1,3]thiazol-3(2H)-one typically involves multi-step organic reactions. One common method includes the condensation of 3-chlorobenzaldehyde with 5,6-diphenylimidazo[2,1-b][1,3]thiazol-3(2H)-one under basic conditions. The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the formation of the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve more efficient and scalable methods. These methods could include the use of continuous flow reactors, which allow for better control of reaction conditions and higher yields. Additionally, the use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

(2E)-2-(3-chlorobenzylidene)-5,6-diphenylimidazo[2,1-b][1,3]thiazol-3(2H)-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorobenzylidene group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Ammonia or primary amines in ethanol.

Major Products

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted imidazo-thiazole derivatives.

Scientific Research Applications

(2E)-2-(3-chlorobenzylidene)-5,6-diphenylimidazo[2,1-b][1,3]thiazol-3(2H)-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory or antiviral agent.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of (2E)-2-(3-chlorobenzylidene)-5,6-diphenylimidazo[2,1-b][1,3]thiazol-3(2H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it could inhibit the activity of certain enzymes involved in inflammatory pathways, leading to reduced inflammation. Additionally, it may interact with cellular DNA, causing disruptions in cellular processes and leading to its potential anticancer effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Benzylidene Group

Nitro-Substituted Analogs

Compounds like (Z)-2-(3-nitrobenzylidene)-5,6-dihydroimidazo[2,1-b][1,3]thiazol-3(2H)-one () exhibit distinct electronic properties due to the nitro group’s electron-withdrawing nature. Compared to the chloro analog:

  • Melting Points : Nitro derivatives (e.g., 3-nitro: 210–212°C) have higher melting points than the 3-chloro analog (~190–195°C), likely due to stronger dipole interactions .
  • Biological Activity : Nitro-substituted compounds show moderate antibacterial activity but lower than chloro derivatives, possibly due to reduced membrane permeability .
Other Halogen-Substituted Analogs
  • (Z)-2-(4-Chlorobenzylidene)-5,6-diphenylimidazo[2,1-b][1,3]thiazol-3(2H)-one ():
    • The 4-chloro isomer shows a 10–15% higher yield in cycloaddition reactions compared to the 3-chloro derivative, attributed to steric effects during intermediate formation .
    • ¹³C NMR : The 4-chloro derivative’s carbonyl carbon resonates at δ 165.2 ppm vs. δ 166.8 ppm for the 3-chloro analog, reflecting electronic differences .
Oxygen-Containing Substituents
  • (2Z)-2-[3-Ethoxy-4-(pentyloxy)benzylidene]-5,6-diphenylimidazo[2,1-b][1,3]thiazol-3(2H)-one ():
    • Alkoxy groups enhance solubility in polar solvents (e.g., logP = 4.2 vs. 5.1 for the 3-chloro analog).
    • Antioxidant Activity : Alkoxy derivatives exhibit 2–3× higher radical scavenging activity (IC₅₀ = 12–18 µM) compared to halogenated analogs (IC₅₀ = 25–30 µM) .

Core Modifications: Imidazo-Thiazole vs. Related Heterocycles

Compound Class Key Structural Feature Bioactivity (Example) Reference
Imidazo[2,1-b]thiazol-3(2H)-ones 5,6-Diphenyl substitution Antibacterial (MIC = 8–16 µg/mL)
Thiazolo[3,2-a]pyrimidines Fused pyrimidine ring Antitubercular (IC₉₀ = 0.5–2.0 µM)
Benzo[4,5]imidazo[2,1-b]thiazoles Extended aromatic system Tyrosinase inhibition (IC₅₀ = 0.14 µM)

Key Findings :

  • Imidazo[2,1-b]thiazoles with 5,6-diphenyl groups (e.g., the target compound) show superior antibacterial activity over non-aromatic analogs (e.g., dihydroimidazothiazoles) due to enhanced lipophilicity .
  • Tyrosinase Inhibition: The 3,4-dihydroxybenzylidene analog (Z)-2-(3,4-dihydroxybenzylidene)benzo[4,5]imidazo[2,1-b]thiazol-3(2H)-one (IC₅₀ = 0.14 µM) outperforms the 3-chloro derivative, highlighting the role of phenolic groups in metal chelation .

Physicochemical and Spectral Comparisons

Parameter 3-Chloro Target Compound 4-Nitro Analog () 4-Chloro Analog ()
Melting Point (°C) 190–195 210–212 185–190
¹H NMR (Methylidene δ, ppm) 7.82 (s, 1H) 8.05 (s, 1H) 7.78 (s, 1H)
Yield (%) 75–80 65–70 85–90
LogP 5.1 4.8 5.3

Biological Activity

The compound (2E)-2-(3-chlorobenzylidene)-5,6-diphenylimidazo[2,1-b][1,3]thiazol-3(2H)-one is a member of the imidazo[2,1-b]thiazole family, which has garnered attention for its potential biological activities. This article reviews the biological activity of this compound based on various studies, focusing on its antimicrobial properties and mechanisms of action.

Chemical Structure and Properties

The structure of the compound is characterized by the imidazo[2,1-b]thiazole core, which is known for its diverse biological activities. The presence of a chlorobenzylidene moiety and diphenyl substitution contributes to its pharmacological profile.

Antimicrobial Activity

Research has shown that derivatives of imidazo[2,1-b]thiazoles exhibit significant antimicrobial properties. A study evaluated various synthesized compounds for their in vitro activity against Mycobacterium tuberculosis H37Rv. The results indicated that compounds similar to this compound demonstrated varying degrees of inhibition at a concentration of 6.25 mg/ml. Notably, one derivative showed a minimum inhibitory concentration (MIC) of 6.25 mg/ml, indicating strong antimycobacterial activity .

The mechanism by which imidazo[2,1-b]thiazoles exert their antimicrobial effects may involve the inhibition of key enzymatic pathways in bacterial cells. These compounds are believed to interfere with nucleic acid synthesis and protein synthesis through interactions with DNA and RNA polymerases. Such interactions can lead to cell death or growth inhibition in susceptible microorganisms.

Study 1: Antimycobacterial Activity

In a systematic evaluation of various imidazo[2,1-b]thiazole derivatives, including this compound, researchers found that these compounds exhibited promising activity against Mycobacterium tuberculosis. The study highlighted the importance of structural modifications in enhancing biological efficacy .

Study 2: Cytotoxicity Assessment

Another investigation focused on the cytotoxic effects of imidazo[2,1-b]thiazole derivatives on human cancer cell lines. The findings suggested that certain modifications to the imidazo[2,1-b]thiazole structure could lead to increased cytotoxicity against various cancer types. The compound's ability to induce apoptosis in cancer cells was particularly noted .

Table 1: Antimicrobial Activity of Imidazo[2,1-b]thiazole Derivatives

Compound NameStructureMIC (mg/ml)Activity
Compound AStructure A6.25Active
Compound BStructure B12.50Moderate
Compound CStructure C25.00Weak

Table 2: Cytotoxicity Results Against Cancer Cell Lines

Compound NameCell LineIC50 (µM)Effect
Compound AHeLa15High
Compound BMCF-730Moderate
Compound CA54950Low

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